molecular formula C17H15ClN6O2S B10920959 1-(4-chlorophenyl)sulfonyl-3,5-bis(1-methylpyrazol-4-yl)pyrazole

1-(4-chlorophenyl)sulfonyl-3,5-bis(1-methylpyrazol-4-yl)pyrazole

Cat. No.: B10920959
M. Wt: 402.9 g/mol
InChI Key: NFQOGQBPIKUWHK-UHFFFAOYSA-N
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Description

1-(4-chlorophenyl)sulfonyl-3,5-bis(1-methylpyrazol-4-yl)pyrazole is a complex organic compound featuring a sulfonyl group attached to a chlorophenyl ring and two pyrazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-chlorophenyl)sulfonyl-3,5-bis(1-methylpyrazol-4-yl)pyrazole typically involves the reaction of 4-chlorobenzenesulfonyl chloride with 3,5-bis(1-methylpyrazol-4-yl)pyrazole under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(4-chlorophenyl)sulfonyl-3,5-bis(1-methylpyrazol-4-yl)pyrazole can undergo several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfonyl group would yield sulfone derivatives, while nucleophilic substitution of the chlorine atom would result in various substituted phenyl derivatives .

Scientific Research Applications

1-(4-chlorophenyl)sulfonyl-3,5-bis(1-methylpyrazol-4-yl)pyrazole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(4-chlorophenyl)sulfonyl-3,5-bis(1-methylpyrazol-4-yl)pyrazole involves its interaction with specific molecular targets. The sulfonyl group can form strong hydrogen bonds with amino acid residues in proteins, while the pyrazole rings can participate in π-π stacking interactions. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(4-chlorophenyl)sulfonyl-3,5-bis(1-methylpyrazol-4-yl)pyrazole is unique due to the presence of both the sulfonyl group and the pyrazole rings, which confer distinct chemical and biological properties. This combination allows for a wide range of interactions with molecular targets, making it a versatile compound for research and development .

Properties

Molecular Formula

C17H15ClN6O2S

Molecular Weight

402.9 g/mol

IUPAC Name

1-(4-chlorophenyl)sulfonyl-3,5-bis(1-methylpyrazol-4-yl)pyrazole

InChI

InChI=1S/C17H15ClN6O2S/c1-22-10-12(8-19-22)16-7-17(13-9-20-23(2)11-13)24(21-16)27(25,26)15-5-3-14(18)4-6-15/h3-11H,1-2H3

InChI Key

NFQOGQBPIKUWHK-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C=N1)C2=CC(=NN2S(=O)(=O)C3=CC=C(C=C3)Cl)C4=CN(N=C4)C

Origin of Product

United States

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